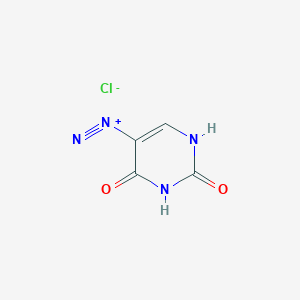![molecular formula C14H9N3 B14592295 10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-79-5](/img/structure/B14592295.png)
10H-indolo[2,3-b][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of organic compounds known as naphthyridines. These compounds contain a naphthyridine moiety, which is a naphthalene structure where a carbon atom has been replaced by a nitrogen atom in each of the two rings.
Vorbereitungsmethoden
The synthesis of 10H-indolo[2,3-b][1,8]naphthyridine can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Another method involves the use of multicomponent reactions (MCRs), which can efficiently generate a diverse set of complex molecular architectures. For example, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Analyse Chemischer Reaktionen
10H-indolo[2,3-b][1,8]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, yielding reduced derivatives.
Wissenschaftliche Forschungsanwendungen
10H-indolo[2,3-b][1,8]naphthyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 10H-indolo[2,3-b][1,8]naphthyridine involves its interaction with various molecular targets and pathways. For example, the compound has been shown to inhibit topoisomerase I and II, enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells . Additionally, the compound can intercalate with DNA, disrupting its structure and function .
Vergleich Mit ähnlichen Verbindungen
10H-indolo[2,3-b][1,8]naphthyridine can be compared with other similar compounds, such as:
6H-indolo[2,3-b][1,8]naphthyridine: This compound has similar structural features but differs in its biological activity and synthetic routes.
10-propyl-10H-indolo[2,3-b][1,7]naphthyridine: This compound contains a propyl group at the 10th position and exhibits different chemical and biological properties.
Eigenschaften
CAS-Nummer |
61634-79-5 |
|---|---|
Molekularformel |
C14H9N3 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
10H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H9N3/c1-2-6-12-10(5-1)11-8-9-4-3-7-15-13(9)17-14(11)16-12/h1-8H,(H,15,16,17) |
InChI-Schlüssel |
OSUZEOVWRSRHFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C4C(=C3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


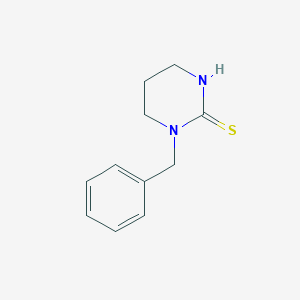

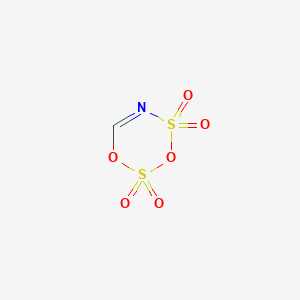
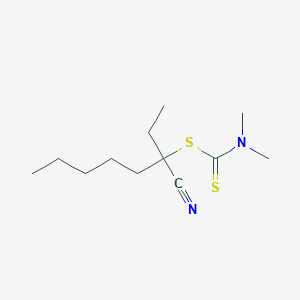
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

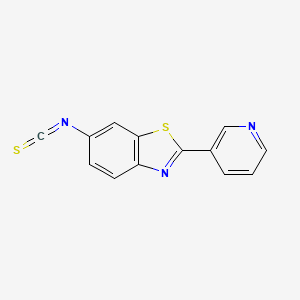
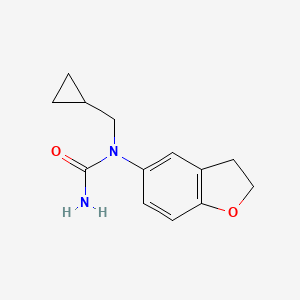
![N-[1-(3-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14592257.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
